molecular formula C4H6O2 B102137 Cyclopropane-1-D1-carboxylic acid CAS No. 19136-94-8

Cyclopropane-1-D1-carboxylic acid

Cat. No.: B102137
CAS No.: 19136-94-8
M. Wt: 87.1 g/mol
InChI Key: YMGUBTXCNDTFJI-WFVSFCRTSA-N
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Description

Cyclopropane-1-D1-carboxylic acid is a deuterated analog of cyclopropane-1-carboxylic acid Deuterium, a stable isotope of hydrogen, replaces one hydrogen atom in the cyclopropane ring

Mechanism of Action

Target of Action

1-Deuteriocyclopropane-1-carboxylic acid (also known as Cyclopropane-1-carboxylic Acid-d1) is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are involved in the synthesis and oxidation of ACC, respectively .

Mode of Action

The compound interacts with its targets, ACSs and ACOs, to influence the biosynthesis of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . This interaction results in changes in the levels of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Biochemical Pathways

The affected biochemical pathway is the ethylene biosynthesis pathway. The biosynthesis of ethylene starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACS, and ACC is oxidized to ethylene by ACO . This pathway is regulated by developmental, hormonal, and environmental cues .

Result of Action

The action of 1-Deuteriocyclopropane-1-carboxylic acid results in changes in the levels of ethylene in plants. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .

Action Environment

The action of 1-Deuteriocyclopropane-1-carboxylic acid is influenced by various environmental factors. The rate of ACC formation, and thus ethylene production, differs in response to developmental, hormonal, and environmental cues

Biochemical Analysis

Biochemical Properties

1-Deuteriocyclopropane-1-carboxylic acid interacts with several enzymes and proteins. It is converted from SAM by ACC synthases, a member of the pyridoxal-5′-phosphate (PLP) dependent aminotransferases . This conversion is the first committed and generally rate-limiting step in ethylene biosynthesis . The interaction between 1-Deuteriocyclopropane-1-carboxylic acid and these enzymes is crucial for the production of ethylene .

Cellular Effects

1-Deuteriocyclopropane-1-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor to the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . Therefore, the presence of 1-Deuteriocyclopropane-1-carboxylic acid indirectly impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Deuteriocyclopropane-1-carboxylic acid involves its conversion to ethylene. This process starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to 1-Deuteriocyclopropane-1-carboxylic acid by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while 1-Deuteriocyclopropane-1-carboxylic acid is oxidized to ethylene by ACC oxidase .

Temporal Effects in Laboratory Settings

The effects of 1-Deuteriocyclopropane-1-carboxylic acid over time in laboratory settings are primarily related to its role in ethylene production. The rate of 1-Deuteriocyclopropane-1-carboxylic acid formation differs in response to developmental, hormonal, and environmental cues

Metabolic Pathways

1-Deuteriocyclopropane-1-carboxylic acid is involved in the ethylene biosynthesis pathway . It is converted from SAM, which is derived from the amino acid methionine . This conversion is catalyzed by ACC synthase . The resulting 1-Deuteriocyclopropane-1-carboxylic acid is then oxidized to ethylene by ACC oxidase .

Transport and Distribution

1-Deuteriocyclopropane-1-carboxylic acid is transported within cells and throughout the plant. Some evidence suggests the existence of ACC transporters

Subcellular Localization

The enzymes that convert it into ethylene, ACC synthase and ACC oxidase, are known to be localized in the cytosol

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropane-1-D1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for 1-deuteriocyclopropane-1-carboxylic acid are similar to those used for other cyclopropane derivatives. These methods typically involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyclopropane-1-D1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropane-1-D1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Cyclopropane-1-D1-carboxylic acid can be compared with other similar compounds such as:

Uniqueness: The uniqueness of 1-deuteriocyclopropane-1-carboxylic acid lies in its deuterium content, which imparts distinct kinetic and metabolic properties compared to its non-deuterated analogs .

Biological Activity

Cyclopropane-1-D1-carboxylic acid, a derivative of cyclopropane carboxylic acids, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

Overview of this compound

This compound is structurally characterized by a three-membered cyclopropane ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity. The compound is often studied for its role as a precursor in ethylene biosynthesis and its potential as a bioactive agent.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Ethylene Biosynthesis Regulation

  • Cyclopropane derivatives, including this compound, are recognized as inhibitors of ethylene production in plants. Ethylene is a crucial phytohormone that regulates various physiological processes such as fruit ripening and senescence. Inhibition of ethylene biosynthesis can delay these processes, thus extending the shelf life of fruits and vegetables .

2. Antimicrobial Properties

  • Cyclopropane derivatives exhibit significant antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell death. For instance, cyclopropylamine-based compounds have shown potent activity against various pathogens, suggesting potential applications in agricultural pest control .

3. Antitumor Activity

  • Some studies have highlighted the antitumor potential of cyclopropane derivatives. For example, compounds derived from cyclopropylamines have been identified as inhibitors of specific enzymes involved in cancer progression, showcasing their potential for development as anticancer agents .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

  • Enzyme Inhibition : Cyclopropane derivatives can act as inhibitors of key enzymes involved in various metabolic pathways. For example, they have been shown to inhibit dihydroxy acid dehydratase and ketol-acid reductoisomerase, which are critical in amino acid biosynthesis .
  • Cell Membrane Disruption : The antimicrobial action is primarily attributed to the ability of these compounds to increase cell membrane permeability, leading to cytoplasmic acidification and subsequent cell death .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

StudyFindings
Study on Maize Resistance Cyclopropane derivatives enhanced maize resistance against drought and pathogenic stress by modulating ethylene biosynthesis .
Antimicrobial Activity Assessment Cyclopropylamine-based compounds demonstrated significant antibacterial effects against common agricultural pathogens .
Antitumor Potential Certain cyclopropane derivatives were effective inhibitors of cancer-related enzymes, indicating their potential in cancer therapy .

Research Findings

Recent research has provided insights into the structural modifications that enhance the biological activity of cyclopropane derivatives:

  • Molecular Docking Studies : Computational analyses have shown that specific structural modifications can improve binding affinity to target enzymes involved in ethylene biosynthesis and microbial resistance .
  • Synthesis of Analogues : New analogues of this compound have been synthesized and tested for improved efficacy as herbicides and antimicrobial agents .

Properties

IUPAC Name

1-deuteriocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUBTXCNDTFJI-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

It is known to condense the ethyl ester of 4-chlorobutyric acid with aqueous potassium hydroxide on pumice. There is obtained thereby in moderate yield the ethyl ester of cyclopropane carboxylic acid besides the free acid and γ-butyrolactone (Rambaud, BL. [5] (1938), pages 1552, 1564).
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Synthesis routes and methods II

Procedure details

Disclosed is a process for the conversion of off-color cyclopropanecarboxylic acid (CPC-Acid) to CPC-Acid having a color value (platinum-cobalt scale) of less than about 10 by the steps of (1) heating off-color CPC-Acid produced by the oxidation of cyclopropanecarboxaldehyde with molecular oxygen with a strong acid; and (2) distilling the mixture of step (1) to obtain CPC-Acid having a color value of less than about 10 as the distillate product.
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